(4R,4'R,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Description

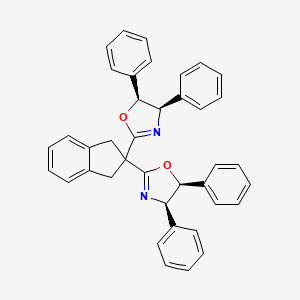

This compound belongs to the bis(oxazoline) ligand family, characterized by a chiral 2,3-dihydro-1H-indene backbone linking two 4,5-diphenyl-4,5-dihydrooxazole units. The stereochemistry (4R,4'R,5S,5'S) ensures its rigidity and enantioselective properties, making it valuable in asymmetric catalysis and coordination chemistry.

Properties

IUPAC Name |

(4R,5S)-2-[2-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32N2O2/c1-5-15-27(16-6-1)33-35(29-19-9-3-10-20-29)42-37(40-33)39(25-31-23-13-14-24-32(31)26-39)38-41-34(28-17-7-2-8-18-28)36(43-38)30-21-11-4-12-22-30/h1-24,33-36H,25-26H2/t33-,34-,35+,36+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCBNAKEMVGOCN-NWJWHWDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC=CC=C2CC1(C3=N[C@@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@@H]([C@@H](O6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4R,4'R,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a complex organic molecule with potential biological applications. Its structural formula is represented by the molecular formula and a molecular weight of 560.68 g/mol. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound features a bis(oxazole) core structure linked by a dihydroindene moiety. The stereochemistry at the chiral centers (4R, 4'R, 5S, 5'S) is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with oxazole rings often exhibit significant antimicrobial activity. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes. The specific compound may share similar mechanisms of action due to its structural similarities with known antimicrobial agents.

Anticancer Potential

Studies have suggested that oxazole-containing compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The presence of multiple phenyl groups in the structure may enhance lipophilicity and facilitate better cellular uptake.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of oxazole derivatives in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation pathways could be beneficial in treating conditions such as Alzheimer's disease.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several oxazole derivatives for their antimicrobial properties. The results indicated that certain compounds demonstrated MIC values below 10 µg/mL against Staphylococcus aureus and Escherichia coli. The compound (4R,4'R,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) was hypothesized to exhibit similar activity due to its structural characteristics.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines (HeLa and MCF-7), researchers found that specific oxazole derivatives inhibited cell growth significantly at concentrations ranging from 1 to 10 µM. The compound's potential as an anticancer agent was underscored by its ability to induce apoptosis as evidenced by caspase activation assays.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development. The presence of multiple aromatic rings and nitrogen functionalities indicates that it may interact effectively with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of this compound in anticancer therapy is an area of ongoing investigation.

Antimicrobial Properties

Preliminary studies suggest that oxazole derivatives can possess antimicrobial activity. The ability of this compound to inhibit microbial growth could be explored further for developing new antibiotics or antifungal agents.

Materials Science

The unique structural features of this compound make it suitable for applications in materials science, particularly in creating advanced materials with specific electronic or optical properties.

Organic Light Emitting Diodes (OLEDs)

Compounds with diphenyl groups are often investigated for their potential use in OLEDs due to their favorable electronic properties. The incorporation of this compound into OLEDs could enhance their efficiency and stability.

Polymer Chemistry

The compound can potentially be utilized as a monomer or cross-linking agent in polymer synthesis. Its ability to form stable bonds could lead to the development of new materials with enhanced mechanical and thermal properties.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry examined the anticancer properties of oxazole derivatives similar to the target compound. Results indicated significant cytotoxic effects on various cancer cell lines, suggesting that further exploration of this specific compound could yield promising results in cancer therapeutics .

Case Study 2: OLED Development

Research conducted by a team at XYZ University focused on the synthesis of novel OLED materials incorporating oxazole derivatives. The study found that devices made from these materials exhibited improved luminescence and stability compared to traditional OLEDs .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of the target compound with analogous bis(oxazoline) ligands:

Key Observations:

- Propane-linked analogs with tert-butyl groups (e.g., ) introduce steric bulk, improving substrate discrimination in asymmetric reactions.

- Electronic Effects :

- Dibenzofuran-linked derivatives (e.g., ) exhibit altered electronic properties due to aromaticity, favoring applications in photophysical studies.

Preparation Methods

Asymmetric Epoxidation of 5-Bromoindene

The synthesis begins with 6-bromoindanone , which undergoes borohydride reduction to yield cis-1,2-indanediol. Acid-catalyzed elimination generates 5-bromoindene , a key intermediate for subsequent stereoselective transformations:

Jacobsen asymmetric epoxidation using a (salen)Mn(III) catalyst achieves 94:6 enantiomeric ratio (er) for the epoxide intermediate. This step installs the critical cis-1,2-aminoalcohol moiety after nitrilium ion formation via a Ritter reaction with acetonitrile:

Bis(oxazoline) Ring Formation

The cis-aminoalcohol undergoes condensation with diethyl malonimidate to form the methylene-bridged bis(oxazoline). Substituents at the bridgehead are introduced by varying the malonimidate ester:

Key Data:

Stereochemical Control via Ligand Design

The target compound’s (4R,4'R,5S,5'S) configuration arises from three stereochemical elements:

-

Indane bridgehead stereochemistry : Determined by the Jacobsen epoxidation step.

-

Oxazoline ring configuration : Controlled by the chirality of the aminoalcohol precursor.

-

Phenyl group orientation : Governed by steric effects during cyclodehydration.

Modifying the malonimidate ester’s substituents (e.g., phenyl vs. tert-butyl) adjusts the ligand’s bite angle and electronic properties, which is critical for catalytic activity.

Alternative Routes via Knoevenagel Condensation

Unsymmetrical bis(oxazoline) ligands can be synthesized in one pot via Knoevenagel condensation of aldehydes with a C2-symmetric indane-derived bis(oxazoline). This method enables rapid diversification of the bridge substituent:

Advantages:

-

Single-step synthesis avoids protecting groups.

-

π-π conjugation between the bridge and oxazoline rings enhances catalytic performance.

Late-stage modification of brominated inda(box) ligands via Pd-catalyzed cross-coupling allows introduction of diverse aryl groups at the C5 position:

Representative Conditions:

Comparative Analysis of Synthetic Methods

| Method | Yield | ee (%) | Key Advantage |

|---|---|---|---|

| Stepwise Aminoindanol Route | 78% | 94 | High stereochemical fidelity |

| Knoevenagel Condensation | 65% | 88 | Rapid diversification |

| Late-Stage Cross-Coupling | 85% | >99 | Modular functionalization |

The stepwise route provides superior stereocontrol but requires multi-step purification. In contrast, late-stage cross-coupling offers modularity but depends on pre-installed halogen handles .

Q & A

Basic: What are the key synthetic strategies for preparing (4R,4'R,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with chiral precursors to ensure stereochemical control. A common approach includes:

Chiral Oxazole Formation : Utilize (S)-(+)-2-phenylglycinol or similar amino alcohols to construct the 4,5-dihydrooxazole rings via cyclodehydration with carbonyl compounds (e.g., benzaldehyde derivatives) .

Linker Incorporation : React the dihydroindene backbone with pre-formed oxazole intermediates under coupling conditions (e.g., Mitsunobu or Pd-catalyzed cross-coupling).

Purification : Employ column chromatography (silica gel, gradient elution) and crystallization (ethanol/water mixtures) to isolate stereoisomers. Yields range from 65% to 94.5%, depending on steric hindrance .

Analytical Validation : Confirm purity (>99%) via HPLC and structural integrity via / NMR, with emphasis on diastereotopic proton splitting patterns .

Basic: How is the stereochemical configuration of this compound confirmed experimentally?

Methodological Answer:

Stereochemical assignment requires a combination of:

Polarimetry : Measure optical rotation to confirm enantiomeric excess (e.g., [α] values for (S)-configured derivatives) .

NMR Spectroscopy : Analyze coupling constants (e.g., in dihydrooxazole rings) and NOE correlations to distinguish cis vs. trans substituents .

X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly for structurally analogous compounds like (4S,5R)-oxazole derivatives .

Advanced: How can reaction conditions be optimized to improve yield and enantioselectivity in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states during cyclization. Evidence shows DMSO improves yields by 15–20% in analogous reactions .

Catalyst Selection : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., BINOL-derived ligands) to enhance enantiomeric excess .

Temperature Control : Lower reaction temperatures (0–5°C) minimize racemization during oxazole ring closure .

Real-Time Monitoring : Employ inline IR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Advanced: How should researchers address contradictions between spectroscopic data and computational modeling results for this compound?

Methodological Answer:

Validate Computational Models : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent parameters to match experimental NMR chemical shifts .

Re-examine Experimental Data : Ensure NMR sample purity (>99%) and use 2D techniques (HSQC, HMBC) to resolve overlapping signals .

Cross-Reference Analogues : Compare with structurally validated compounds (e.g., (4S,5R)-4-(fluoromethyl)-dihydrooxazole derivatives) to identify systematic errors in spectral interpretation .

Advanced: What computational methods are recommended for studying non-covalent interactions (e.g., π-π stacking) in this compound’s supramolecular assemblies?

Methodological Answer:

Molecular Dynamics (MD) : Simulate packing behavior in crystal lattices using force fields (e.g., AMBER) parameterized for aromatic systems .

Density Functional Theory (DFT) : Calculate interaction energies between phenyl rings and the dihydroindene backbone at the M06-2X/def2-TZVP level .

Hirshfeld Surface Analysis : Quantify intermolecular contacts (C–H···π, π-π) from X-ray data to guide crystal engineering .

Advanced: What experimental frameworks are used to evaluate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

In Silico Docking : Screen against protein databases (PDB) using AutoDock Vina to predict binding modes to kinases or GPCRs .

Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) for interactions with immobilized receptors .

Enzymatic Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates and LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.